4-(Methylthio)phenylacetyl chloride
Overview
Description
4-(Methylthio)phenylacetyl chloride is a chemical compound with the molecular formula C9H9ClOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)phenylacetyl chloride typically involves multiple steps. One common method starts with p-chlorobenzaldehyde, which reacts with methyl mercaptan sodium in a toluene solution to form p-methyl mercaptobenzaldehyde. This intermediate is then reduced with sodium borohydride to produce 4-(methylthio)benzyl alcohol. The alcohol is converted to 4-(methylthio)benzyl chloride using hydrochloric acid, and finally, the benzyl chloride is reacted with sodium cyanide in dimethyl sulfoxide (DMSO) to yield 4-(methylthio)phenylacetonitrile . This nitrile can then be converted to this compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-(Methylthio)phenylacetyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)phenylacetyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the methylthio group.
4-(Methylthio)benzoyl Chloride: Similar but with a different acyl group.
Phenylacetyl Chloride: Similar but lacks the methylthio group.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSJJWWKGGAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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